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Get Quote

Spectroscopic Data Interpretation: Boc-D-
Alg(Boc)₂-OH
Technical Whitepaper for Structural Elucidation[1]
-Boc-

-bis-Boc-D-2-amino-3-guanidinopropionic acid[1]

Executive Summary & Structural Definition
In the context of peptide building blocks, the abbreviation "Alg" typically refers to Allylglycine.[1]

[2] However, the functionality Alg(Boc)₂ implies a diamino- or guanidino-functionalized side

chain requiring bis-protection.

For the specific compound Boc-D-Alg(Boc)₂-OH (Molecular Weight: 446.50 Da, Formula:

), "Alg" denotes 2-amino-3-guanidinopropionic acid (also known as Agp).[1] This molecule is a
lower homolog of Arginine, possessing one fewer methylene group in the side chain.

Critical Distinction for Researchers:
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Arginine (Arg): Side chain has 3 carbons (

).[1]

Alg (Agp): Side chain has 1 carbon (

).[1]

This structural difference fundamentally alters the NMR splitting patterns in the aliphatic region,

serving as the primary diagnostic for purity and identity.

NMR Spectroscopy: Interpretation Framework
The interpretation of Boc-D-Alg(Boc)₂-OH requires distinguishing the

protection from the bulky, electron-withdrawing bis-Boc-guanidino system.

1H NMR Assignment Strategy (Solvent: DMSO- )
The absence of

and

methylene protons (present in Arginine) simplifies the spectrum but shifts the

-protons downfield significantly due to the proximity of the guanidino group.

Table 1: Predicted 1H NMR Chemical Shifts & Multiplicities
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Moiety Proton Count
Approx. Shift (

ppm)
Multiplicity

Diagnostic
Note

COOH 1H 12.0 - 12.5 Broad Singlet

Often invisible if

exchanged with

water.[1]

NH (Guanidine) 1H 11.4 - 11.5 Broad Singlet

Highly

deshielded due

to bis-Boc

electron

withdrawal (Z/E

isomers may

appear).[1]

NH (Side Chain) 1H 8.3 - 8.5 Triplet (br)
Couples with

-CH₂.[1]

NH (

-Amide)
1H 6.8 - 7.2 Doublet

Couples with

-CH.

-CH 1H 4.1 - 4.4 Multiplet

Chiral center;

distinct from

Glycine signals.

[1]

-CH₂
2H 3.5 - 3.8 Multiplet

Critical

Diagnostic:

Significantly

downfield

compared to Arg

-H (~1.6 ppm)

due to N-

proximity.

Boc (Guanidine) 18H 1.45 - 1.50 Singlet(s) Two Boc groups

on the guanidine.

[1] May appear
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as two peaks or

one large singlet.

Boc (

-Amine)
9H 1.35 - 1.40 Singlet

Usually upfield

relative to

guanidino-Boc

signals.[1]

13C NMR Interpretation[1]
The Carbon-13 spectrum provides definitive proof of the guanidino core and the presence of

three carbamate carbonyls.

Table 2: Key 13C NMR Signals

Carbon Type
Shift (

ppm)
Interpretation

C=O (Acid) ~172 - 174 Carboxylic acid carbonyl.

C=N (Guanidine) ~160 - 163
Quaternary guanidino carbon

(highly characteristic).[1]

C=O (Boc) ~153 - 156
Carbamate carbonyls (often 2

or 3 distinct peaks).[1]

C-O (t-Bu) ~78 - 83
Quaternary carbons of the tert-

butyl groups.[1]

-CH ~50 - 54 Alpha carbon.[1]

-CH₂
~40 - 44 Beta carbon (attached to N).[1]

CH₃ (Boc) ~27 - 28
Intense methyl signals (27

carbons total).[1]

Visualization: NMR Assignment Logic Flow
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The following diagram illustrates the logical decision tree for validating the structure based on

proton integration and splitting.

Start: 1H NMR Spectrum
(DMSO-d6)

Check Aliphatic Region (1.3-1.5 ppm)
Is Total Integral ~27H?

Boc Groups Confirmed
(3x t-Butyl)

Yes

Check Deprotection/Hydrolysis

No

Analyze Beta-Protons
(3.0 - 4.0 ppm)

Pattern: Multiplet at ~1.6-1.8 ppm?
(Arg Contamination)

Upfield Shift

Pattern: Multiplet at ~3.6 ppm?
(Direct N-attachment)

Downfield Shift

Check Amide/Guanidine Region
(8.0 - 12.0 ppm)

Bis-Boc Guanidine Confirmed
(Downfield NH ~11.5 ppm)

Signals Present

Click to download full resolution via product page

Caption: Logical workflow for distinguishing Boc-D-Alg(Boc)2-OH from Arginine analogs via

NMR.
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Mass Spectrometry (MS): Fragmentation Analysis[1]
Mass spectrometry (ESI-MS) serves as the secondary validation method. The lability of the Boc

groups leads to a predictable fragmentation pattern that confirms the presence of three

protecting groups.

Ionization & Molecular Ion[1]
Ionization Mode: Positive Electrospray Ionization (ESI+).

Theoretical Monoisotopic Mass: 446.24 Da.[1]

Observed Parent Ion:

Da;

Da.

Fragmentation Pathway (In-Source CID)
Under standard ESI conditions (or MS/MS), the tert-butyl carbamates undergo acid-catalyzed

thermal elimination of isobutene (

, -56 Da) and

(-44 Da), or just the Boc group cleavage (-100 Da).[1]

Table 3: Diagnostic MS Fragments
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Ion Species Mass Shift Approx. m/z Explanation

0 447.2
Intact Protonated

Molecule.[1]

$[M+H - Boc]^+ -100 347.2

Loss of one Boc group

(likely

).

$[M+H - 2Boc]^+ -200 247.2
Loss of two Boc

groups.

$[M+H - 3Boc]^+ -300 147.2

Fully deprotected core

(Guanidinopropionic

acid).[1]

$[M+H - 56]^+ -56 391.2

Loss of isobutene

(common in mild

conditions).[1]

Visualization: MS Fragmentation Tree[1]

[M+H]+
m/z 447.2

- Isobutene
m/z 391.2-56 Da

- Boc Group
m/z 347.2

-100 Da
- 2x Boc

m/z 247.2
-100 Da Core Amine

(Agp)
m/z 147.2

-100 Da

Click to download full resolution via product page

Caption: ESI-MS fragmentation pathway showing sequential loss of Boc protecting groups.

Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this specific protocol for sample preparation and acquisition.
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NMR Sample Preparation
The high lipophilicity of the three Boc groups makes this compound sparingly soluble in

or

(sometimes).[1] DMSO-

is the standard for polar protected amino acids to prevent aggregation and ensure NH visibility.
[1]

Weighing: Weigh 5–10 mg of Boc-D-Alg(Boc)₂-OH into a clean vial.

Solvation: Add 600

L of DMSO-

(99.9% D).[1]

Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do

not heat above 40°C, as bis-Boc guanidines are thermally sensitive and can degrade to

mono-Boc derivatives.

Acquisition:

Set relaxation delay (

) to

2.0 seconds to allow full relaxation of the t-butyl methyls for accurate integration.

Acquire 16–32 scans for 1H; 512+ scans for 13C.

Quality Control Check (Self-Validation)
Before accepting the data, perform the "Integral Ratio Test":

Set the

-CH peak (approx 4.3 ppm) to an integral of 1.00.
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Calculate the integral of the aliphatic region (1.3–1.6 ppm).

Pass Criteria: The aliphatic integral must be 27 ± 1.5.

Fail Criteria: If the integral is >30, residual solvent (Hexane/EtOAc) or free Boc-anhydride is

present. If <25, partial deprotection has occurred.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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